molecular formula C20H13BrN2 B1589102 2-(4-bromophenyl)-4-phenylQuinazoline CAS No. 540466-42-0

2-(4-bromophenyl)-4-phenylQuinazoline

Cat. No. B1589102
M. Wt: 361.2 g/mol
InChI Key: FARAOARIVJZINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unfortunately, there is no specific information available on “2-(4-bromophenyl)-4-phenylQuinazoline”. However, it appears to be a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, a benzene ring and a pyrimidine ring1.



Synthesis Analysis

There is no direct information available on the synthesis of “2-(4-bromophenyl)-4-phenylQuinazoline”. However, the synthesis of similar compounds often involves Friedlander condensation reactions2.



Molecular Structure Analysis

The molecular structure of “2-(4-bromophenyl)-4-phenylQuinazoline” is not directly available. However, it can be inferred from its name that it contains a quinazoline core with a 4-bromophenyl group at the 2-position and a phenyl group at the 4-position1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “2-(4-bromophenyl)-4-phenylQuinazoline”. However, quinazoline derivatives are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-bromophenyl)-4-phenylQuinazoline” are not directly available. However, similar compounds often have properties such as crystalline nature, thermal stability, and specific infrared absorption bands5.


Scientific Research Applications

1. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

  • Application Summary: These derivatives have been synthesized to study their antimicrobial and anticancer activities .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol

  • Application Summary: This novel racemic secondary alcohol has been synthesized .
  • Methods of Application: It has been synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .
  • Results: All the synthesized compounds were characterized by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis and HRMS spectrometry .

3. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

  • Application Summary: These derivatives have been synthesized to study their antimicrobial and anticancer activities .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

4. 4-Bromophenethyl alcohol

  • Application Summary: This compound was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
  • Methods of Application: It has been synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .
  • Results: All the synthesized compounds were characterized by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis and HRMS spectrometry .

5. 2-(4-bromophenyl)acetohydrazide

  • Application Summary: A hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine .
  • Methods of Application: Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .
  • Results: The synthesized compounds were characterized by their physicochemical properties and spectroanalytical data .

6. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

  • Application Summary: These derivatives have been synthesized to study their antimicrobial and anticancer activities .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

7. 4-Bromophenethyl alcohol

  • Application Summary: This compound was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
  • Methods of Application: It has been synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .
  • Results: All the synthesized compounds were characterized by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis and HRMS spectrometry .

8. Porphyrin-based conjugated organic polymer

  • Application Summary: A porphyrin-based conjugated organic polymer (COP) was constructed from 5,10,15,20-tetrakis(4-bromophenyl)porphyrin copper (CuTBPP) and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling .
  • Methods of Application: The polymer was synthesized through Sonogashira coupling .
  • Results: The synthesized polymer was characterized by its physicochemical properties and spectroanalytical data .

Safety And Hazards

The safety and hazards of “2-(4-bromophenyl)-4-phenylQuinazoline” are not directly available. However, similar compounds can pose hazards such as skin irritation, serious eye irritation, and respiratory irritation6.


Future Directions

There is no specific information available on the future directions of “2-(4-bromophenyl)-4-phenylQuinazoline”. However, research into quinazoline derivatives is ongoing, with a focus on developing new drugs with improved efficacy and safety profiles2.


Please note that this information is based on the available data and may not be fully accurate or complete for “2-(4-bromophenyl)-4-phenylQuinazoline”. Further research and studies would be needed for a comprehensive understanding of this compound.


properties

IUPAC Name

2-(4-bromophenyl)-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2/c21-16-12-10-15(11-13-16)20-22-18-9-5-4-8-17(18)19(23-20)14-6-2-1-3-7-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARAOARIVJZINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462480
Record name Quinazoline, 2-(4-bromophenyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-4-phenylQuinazoline

CAS RN

540466-42-0
Record name Quinazoline, 2-(4-bromophenyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-4-phenylQuinazoline
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-4-phenylQuinazoline
Reactant of Route 3
Reactant of Route 3
2-(4-bromophenyl)-4-phenylQuinazoline
Reactant of Route 4
Reactant of Route 4
2-(4-bromophenyl)-4-phenylQuinazoline
Reactant of Route 5
Reactant of Route 5
2-(4-bromophenyl)-4-phenylQuinazoline
Reactant of Route 6
Reactant of Route 6
2-(4-bromophenyl)-4-phenylQuinazoline

Citations

For This Compound
12
Citations
X Wang, D He, Y Huang, Q Fan, W Wu… - The Journal of Organic …, 2018 - ACS Publications
A copper-catalyzed process for the synthesis of substituted quinazolines from benzonitriles and 2-ethynylanilines using molecular oxygen (O 2 ) as sole oxidant is described. The mild …
Number of citations: 46 pubs.acs.org
J Zhu, Y Shao, K Hu, L Qi, T Cheng… - Organic & Biomolecular …, 2018 - pubs.rsc.org
The synthesis of 2,4-disubstituted quinazolines by a palladium-catalyzed reaction of arylboronic acids with N-(2-cyanoaryl)benzamides has been developed with moderate to excellent …
Number of citations: 24 pubs.rsc.org
CK Chan, CY Lai, CC Wang - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
In this article, we report an efficient and mild synthetic route for the construction of substituted quinazolines from functionalized 2-aminobenzophenones with various benzaldehydes …
Number of citations: 17 pubs.rsc.org
RS Samandram - 2021 - search.proquest.com
2-Aminobenzaldehit, 1-(2-aminofenil) etanon ve 2-aminofenil fenil metanon oksimler 1, karşılık gelen 1, 2-dihidrokinazolin-3-oksitleri vermek üzere aromatik aldehitlerle reaksiyona …
Number of citations: 2 search.proquest.com
R Samandram, MÇ Korukçu, N Coşkun - Synthesis, 2022 - thieme-connect.com
The use of manganese triacetate as an oxidant component in the C-4 arylations of 2-aryl-quinazoline 3-oxides with arylboronic acids is reported. The new protocol was applied to …
Number of citations: 1 www.thieme-connect.com
PE More, BP More, VD Dasewar, NB Masal… - Russian Journal of …, 2023 - Springer
A simple and efficient one-pot three component method for the synthesis of quinazoline derivatives was developed by using wet zinc ferrite as a catalyst under solvent-free conditions in …
Number of citations: 0 link.springer.com
J Gong, K Hu, Y Zhang, Y Shao, T Cheng, M Hu… - Molecules, 2019 - mdpi.com
The first example of the palladium-catalyzed tandem addition/cyclization of 2-(benzylidenamino)benzonitriles with arylboronic acids has been developed. This transformation features …
Number of citations: 1 www.mdpi.com
D Liu, Z Zhang, H Zhang, Y Wang - Chemical Communications, 2013 - pubs.rsc.org
We presented a novel and simple approach towards white photoluminescence and electroluminescence based on blue emissive materials through controlled acid protonation; and this …
Number of citations: 121 pubs.rsc.org
X Ma, X Chen, L Ying, Y Pang, Q Zhong, D Li, W Sun - Molecular Catalysis, 2023 - Elsevier
A facile and efficient strategy for visible light-induced synthesis of quinazolines has been developed via one-pot three-component reaction of 2-aminoaryl ketones, aldehydes and …
Number of citations: 0 www.sciencedirect.com
Y Yan, M Shi, B Niu, X Meng, C Zhu, G Liu, T Chen… - RSC …, 2016 - pubs.rsc.org
An efficient copper-catalyzed oxidative decarboxylative amination of arylacetic acids with 2-aminobenzoketones and ammonium acetate under an oxygen atmosphere was first …
Number of citations: 29 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.